Glucomannan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucomannan is a soluble dietary fiber derived from the root of the konjac plant (Amorphophallus konjac), which is native to Southeast Asia . It has been used for centuries in traditional Chinese and Japanese medicine for its potential health benefits. This compound is known for its ability to absorb water and form a gel-like substance in the digestive tract, promoting feelings of fullness and reducing appetite . This property makes it a popular ingredient in weight-loss products. Additionally, this compound has been studied for its potential benefits in managing blood sugar levels and improving digestive health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucomannan is primarily extracted from the konjac tuber. The extraction process involves several steps, including water extraction, alcohol precipitation, and milling . The konjac tubers are first cleaned and sliced, then soaked in water to extract the this compound. The extract is then precipitated using alcohol, followed by milling to obtain a fine powder .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The konjac tubers are processed in a similar manner as described above, but on a much larger scale. The extracted this compound is then dried and ground into a fine powder, which can be used in various applications .

Chemical Reactions Analysis

Types of Reactions: Glucomannan undergoes various chemical reactions, including hydrolysis, oxidation, and gelation .

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed using acids or enzymes such as β-mannanase. This reaction breaks down the polymer into smaller oligosaccharides.

Major Products Formed:

Scientific Research Applications

Glucomannan has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

- Studied for its potential in managing diabetes by slowing down the absorption of sugar into the bloodstream .

- Used in weight management products due to its ability to promote satiety .

Industry:

Mechanism of Action

Glucomannan exerts its effects primarily through its ability to absorb water and form a gel-like substance in the digestive tract . This gel slows down the digestion and absorption of nutrients, leading to prolonged feelings of fullness and reduced appetite . Additionally, this compound has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, thereby helping to manage blood sugar levels .

Comparison with Similar Compounds

- Cellulose Acetate

- Kappa-Carrageenan

- Agar

- Pectin

Glucomannan stands out due to its unique ability to form highly viscous gels and its prebiotic properties, which are not as pronounced in other similar compounds .

Properties

CAS No. |

76081-94-2 |

|---|---|

Molecular Formula |

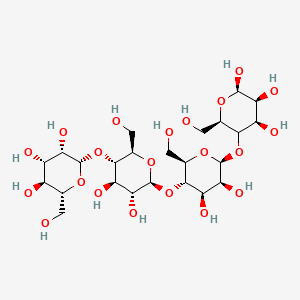

C24H42O21 |

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18?,19-,20-,21-,22+,23+,24+/m1/s1 |

InChI Key |

LUEWUZLMQUOBSB-FSKGGBMCSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)OC4[C@H](O[C@H]([C@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)